BenchChemオンラインストアへようこそ!

Hydrochlorothiazide

hypertension antihypertensive efficacy meta-analysis

Hydrochlorothiazide (HCTZ) is a thiazide-type NCC inhibitor, pharmacokinetically distinct from thiazide-like diuretics (e.g., chlorthalidone). With 65–75% oral bioavailability and a 5.6–14.8 h half-life, it is ideal for fixed-dose combination (FDC) development with ACE inhibitors, ARBs, or CCBs. Proven non-inferior cardiovascular outcomes in the Diabetic Comparison Project support its use in cost-driven formulary contracts. High-purity reference standard is essential for pharmacogenomic research on NCC variants and race-stratified antihypertensive response studies.

Molecular Formula C7H8ClN3O4S2
Molecular Weight 297.7 g/mol
CAS No. 8049-49-8
Cat. No. B7722813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrochlorothiazide
CAS8049-49-8
Molecular FormulaC7H8ClN3O4S2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyJZUFKLXOESDKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
In water, 722 mg/L at 25 °C
Soluble in ethanol at approximately 750 g/L;  soluble in acetone, dilute ammonia;  freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide;  sparingly soluble in alcohol;  insoluble in ether, chloroform, dilute mineral acids
Soluble in sodium hydroxide solution
Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide;  sparingly soluble in methanol;  insoluble in dilute mineral acids
0.722 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Hydrochlorothiazide (CAS 8049-49-8) Procurement Guide: Thiazide-Type Diuretic Baseline Characterization for Hypertension and Edema Management


Hydrochlorothiazide (HCTZ) is a thiazide-type diuretic that inhibits the sodium-chloride symporter (NCC) in the distal convoluted tubule, promoting natriuresis and diuresis [1]. It is indicated for the management of hypertension and edema associated with heart failure, cirrhosis, and nephrotic syndrome [2]. HCTZ has an oral bioavailability of approximately 65–75% under fasting conditions, a biphasic elimination half-life of 5.6–14.8 hours, and is excreted >95% unchanged in the urine [1]. As a thiazide-type agent, HCTZ is structurally and pharmacokinetically distinct from thiazide-like diuretics such as chlorthalidone and indapamide, which exhibit longer half-lives and differing cardiovascular outcome profiles [2].

Hydrochlorothiazide Class Interchangeability Limitations: Why Thiazide-Type and Thiazide-Like Diuretics Are Not Equivalent for Scientific Procurement


Thiazide-type diuretics (HCTZ) and thiazide-like diuretics (chlorthalidone, indapamide) are not therapeutically interchangeable due to marked pharmacokinetic differences and divergent clinical efficacy profiles. Chlorthalidone has a substantially longer elimination half-life (40–60 hours) compared to HCTZ (6–15 hours), which translates to more sustained 24-hour blood pressure reduction, particularly overnight [1]. Moreover, meta-analyses of randomized controlled trials demonstrate that thiazide-like diuretics achieve greater systolic blood pressure reductions than HCTZ at commonly prescribed doses without significantly increasing metabolic adverse event rates [2]. Procurement decisions based on class-level assumptions without consideration of these quantifiable differences may lead to suboptimal therapeutic outcomes, particularly in patients requiring sustained nocturnal blood pressure control or those at elevated cardiovascular risk [1].

Hydrochlorothiazide Comparative Efficacy and Safety Evidence: Quantified Differentiation from Chlorthalidone, Indapamide, and In-Class Alternatives


Hydrochlorothiazide vs. Indapamide: Quantified Systolic Blood Pressure Reduction Differential from Head-to-Head Meta-Analysis

In a random-effects meta-analysis of 14 randomized controlled trials with 883 patients, indapamide reduced systolic blood pressure (SBP) by 5.1 mmHg more than HCTZ (95% CI, -8.7 to -1.6; P = 0.004) [1]. The analysis controlled for dose-level differences across treatment arms, and the observed heterogeneity across trials was minimal [1].

hypertension antihypertensive efficacy meta-analysis

Hydrochlorothiazide vs. Chlorthalidone: 24-Hour Ambulatory Blood Pressure Reduction Quantified

A 2025 systematic review and meta-analysis of 10 RCTs (n=1,182) reported that chlorthalidone achieved significantly greater reductions in 24-hour ambulatory SBP (mean difference: -4.21 mmHg; 95% CI, -4.73 to -4.05; P < 0.01) and diastolic BP (mean difference: -2.23 mmHg; 95% CI, -3.13 to -1.32; P < 0.01) compared to HCTZ [1]. Office SBP was also lower with chlorthalidone (-4.10 mmHg; 95% CI, -6.11 to -2.08; P < 0.01), whereas office DBP showed no significant difference [1].

hypertension ambulatory blood pressure monitoring clinical trial

Hydrochlorothiazide vs. Thiazide-Like Diuretics: Left Ventricular Mass Regression Comparative Analysis

A systematic review and meta-analysis of 28 double-blind randomized trials demonstrated that CHIP diuretics (CHlorthalidone, Indapamide, and Potassium-sparing diuretic/HCTZ) reduce left ventricular mass (LVM) approximately twofold more than HCTZ monotherapy [1]. Specifically, CHIP diuretics reduced LVM by an additional -7.7% (95% CI, -12.2% to -3.1%; P < 0.001) compared to HCTZ [1]. Notably, this LVM reduction benefit occurred despite no significant difference in blood pressure reduction between CHIP diuretics and HCTZ in these trials [1].

left ventricular hypertrophy cardiovascular outcomes meta-analysis

Hydrochlorothiazide vs. Chlorthalidone: Cardiovascular Outcomes Network Meta-Analysis

A network meta-analysis of randomized trials and an observational cohort study found that chlorthalidone reduced major adverse cardiovascular events (MACE) more than HCTZ, with a hazard ratio of 0.79 (95% CI, 0.72–0.88; P < 0.0001) [1]. However, the pragmatic Diuretic Comparison Project randomized trial (n > 13,000) in older veterans found no significant difference in MACE incidence between HCTZ and chlorthalidone at equivalent doses (10.0% vs. 10.4%; P = 0.45) over a median follow-up of 2.4 years [2].

cardiovascular events major adverse cardiovascular events network meta-analysis

Hydrochlorothiazide vs. Chlorthalidone: Race-Stratified Antihypertensive Response and Hypokalemia Risk

A pairwise comparison of HCTZ and chlorthalidone at 25 mg/day in the same individuals (n=50) revealed race-stratified differences in efficacy and safety [1]. In European American patients, chlorthalidone reduced SBP/DBP by 16/8 mmHg compared to 8/5 mmHg with HCTZ (P < 1.0e-5 for SBP, P = 0.002 for DBP) [1]. In African American patients, chlorthalidone reduced SBP/DBP by 20/11 mmHg compared to 11/8 mmHg with HCTZ (P = 0.03 for SBP, P = 0.22 for DBP) [1]. However, chlorthalidone was associated with greater potassium reduction in both European Americans (mean difference 0.35 mEq/L; P = 0.0002) and African Americans (0.49 mEq/L; P = 0.043), with 31% of African American patients developing severe hypokalemia on chlorthalidone compared to <5% of others [1].

pharmacogenomics race-stratified analysis adverse effects

Hydrochlorothiazide vs. Thiazide-Like Diuretics: Metabolic Adverse Effect Profile Comparison

A meta-analysis of 12 trials comparing thiazide-like diuretics (indapamide and chlorthalidone) to HCTZ found no statistically significant differences in the incidence of hypokalemia (RR 1.58; 95% CI, 0.80–3.12; P = 0.19), hyponatremia, or changes in blood glucose and total cholesterol [1]. Similarly, a 2025 meta-analysis of chlorthalidone vs. HCTZ reported no significant difference in hypokalemia risk (RR 1.51; 95% CI, 0.83–2.72; P = 0.17), though hypokalemia was numerically more frequent with chlorthalidone [2].

metabolic adverse effects hypokalemia hyperuricemia

Hydrochlorothiazide Optimal Scientific and Procurement Application Scenarios Based on Comparative Evidence


First-Line Hypertension Management in Cost-Sensitive, Low-Risk Populations

HCTZ remains appropriate for initial monotherapy in uncomplicated hypertension where cost containment is a primary procurement driver and the target patient population has low cardiovascular risk. The 2025 meta-analysis confirms that HCTZ at 12.5–25 mg/day provides SBP reductions of 6.3–8.0 mmHg [1]. In the pragmatic Diuretic Comparison Project, HCTZ demonstrated non-inferior cardiovascular outcomes compared to chlorthalidone in older patients with controlled hypertension [2]. For procurement in resource-constrained healthcare systems or large formulary contracts prioritizing cost per quality-adjusted life-year, HCTZ offers a proven, guideline-supported option with extensive real-world experience.

Fixed-Dose Combination Formulation Development with Renin-Angiotensin System Inhibitors

HCTZ is the most extensively studied thiazide for fixed-dose combination (FDC) products, with established bioequivalence data supporting co-formulation with ACE inhibitors (e.g., lisinopril, enalapril), angiotensin receptor blockers (e.g., losartan, valsartan), and calcium channel blockers (e.g., amlodipine) [1]. A real-world comparative study of FDCs showed that amlodipine 5 mg + HCTZ 12.5 mg achieved meaningful blood pressure reduction, though telmisartan + HCTZ demonstrated superior SBP lowering [1]. The 65–75% oral bioavailability of HCTZ and its predictable pharmacokinetic profile facilitate consistent FDC performance [2]. Procurement for generic FDC manufacturing or reference standard acquisition for bioequivalence studies represents a high-volume application scenario.

Edema Management in Mild-to-Moderate Heart Failure and Nephrotic Syndrome

HCTZ is indicated for edema associated with heart failure (NYHA class I–II) and nephrotic syndrome [1]. At maximal therapeutic dosage, thiazide diuretics are approximately equipotent in diuretic efficacy [2]. However, HCTZ loses effectiveness as GFR declines, whereas chlorthalidone, metolazone, and indapamide maintain efficacy at GFR <30 mL/min/1.73 m² [3]. Procurement for edema protocols should therefore be restricted to patients with preserved renal function (eGFR ≥45 mL/min/1.73 m²) unless HCTZ is intended as adjunctive therapy to loop diuretics in diuretic-resistant states.

Pharmacogenomic Research and Race-Stratified Hypertension Studies

The differential response to HCTZ versus chlorthalidone across racial groups, as documented in the PEAR and PEAR-2 trials, establishes HCTZ as an essential comparator in pharmacogenomic research [1]. European American patients showed a SBP reduction of 8 mmHg with HCTZ versus 16 mmHg with chlorthalidone, while African American patients showed 11 mmHg versus 20 mmHg, respectively [1]. Procurement of high-purity HCTZ reference standard is required for laboratories conducting race-stratified antihypertensive response studies, biomarker discovery programs targeting NCC variants, and pharmacogenetic clinical trials evaluating thiazide response heterogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrochlorothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.